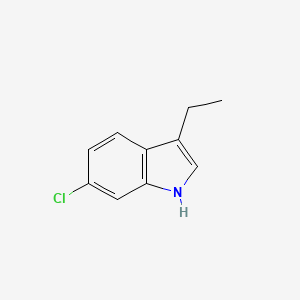

6-chloro-3-ethyl-1H-indole

Description

6-Chloro-3-ethyl-1H-indole is a halogenated indole derivative featuring a chlorine atom at the 6-position and an ethyl group at the 3-position of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, pharmaceuticals, and agrochemicals .

Properties

Molecular Formula |

C10H10ClN |

|---|---|

Molecular Weight |

179.64 g/mol |

IUPAC Name |

6-chloro-3-ethyl-1H-indole |

InChI |

InChI=1S/C10H10ClN/c1-2-7-6-12-10-5-8(11)3-4-9(7)10/h3-6,12H,2H2,1H3 |

InChI Key |

KGDCSMMIOCVXAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-ethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method is the Larock indole synthesis, which uses palladium-catalyzed cyclization of o-iodoanilines with alkynes .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical reactions using readily available starting materials. The use of palladium-catalyzed reactions and other transition metal-catalyzed processes is common in industrial settings due to their efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-Chloro-3-ethyl-1H-indole has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3-ethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Chloro-5-methyl-1H-indole (CAS 162100-42-7): Structural Difference: Chlorine at position 6 and methyl at position 5 vs. ethyl at position 3. This positional variance may affect binding to biological targets compared to the 3-ethyl analog . Applications: Similar to 6-chloro-3-ethyl-1H-indole, methyl-substituted indoles are intermediates in drug synthesis, particularly in serotonin receptor modulators .

6-Chloro-1-methyl-1H-indole (CAS 155868-51-2) :

Functional Group Variations at Position 3

- 7-Chloro-3-(difluoromethyl)-1H-indole: Structural Difference: Difluoromethyl at position 3 vs. ethyl. This contrasts with the electron-donating ethyl group, which stabilizes the indole ring via inductive effects .

- Methyl 6-chloro-1H-indole-3-carboxylate (CAS 172595-67-4): Structural Difference: Carboxylate ester at position 3 vs. ethyl. Impact: The polar carboxylate group introduces hydrogen-bonding capability and acidity (pKa ~4-5), contrasting with the non-polar ethyl group. This affects solubility (e.g., aqueous vs. organic phases) and interaction with biological targets .

Physicochemical and Spectral Properties

Melting Points and Solubility

- This compound : Melting point data are unavailable in the evidence, but analogs with ethyl groups (e.g., compound 40 in ) exhibit melting points of 180–181°C, suggesting moderate thermal stability .

- 6-Chloro-7-fluoro-1H-indole (CAS 259860-04-3) : Melts at 42°C, indicating lower thermal stability due to fluorine's smaller size and weaker intermolecular forces .

- Methyl 6-chloro-1H-indole-3-carboxylate : Higher polarity from the ester group likely increases solubility in polar solvents compared to ethyl-substituted analogs .

Spectral Data (NMR/IR)

1H NMR :

- This compound : Expected signals include a singlet for H-2 (δ ~7.6 ppm) and a triplet for the ethyl group’s methylene protons (δ ~1.2–1.5 ppm). Comparable ethyl-containing compounds (e.g., compound 40 in ) show ethyl protons at δ 2.74 (t, J = 7.1 Hz) and δ 4.16 (t, J = 7.1 Hz) .

- 3-(1-(4-Iodobenzyl)-1H-imidazol-5-yl)-6-chloro-1H-indole (Compound 8, ) : Aromatic protons resonate at δ 7.54–7.61 ppm, with imidazole protons at δ 6.98 ppm .

13C NMR :

- Ethyl carbons in this compound would appear at δ ~12–15 ppm (CH3) and δ ~25–30 ppm (CH2), whereas carboxylate carbons (e.g., methyl ester in ) resonate at δ ~165–170 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.